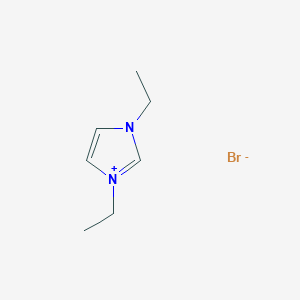

1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium bromide

Description

Properties

CAS No. |

54304-66-4 |

|---|---|

Molecular Formula |

C7H15BrN2 |

Molecular Weight |

207.11 g/mol |

IUPAC Name |

1,3-diethyl-1,2-dihydroimidazol-1-ium bromide |

InChI |

InChI=1S/C7H14N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h5-6H,3-4,7H2,1-2H3;1H |

InChI Key |

ULIFILAVSBQMTL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.[Br-] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 1,3 Diethylimidazolium Bromide

Conventional Synthetic Routes for Imidazolium (B1220033) Bromides

The traditional approach to synthesizing 1,3-dialkylimidazolium halides, including 1,3-diethylimidazolium bromide, is a direct quaternization reaction.

The most common method for preparing 1,3-diethylimidazolium bromide involves the stepwise or one-pot alkylation of an imidazole (B134444) precursor. A typical synthesis involves the reaction of imidazole with two equivalents of an alkylating agent, such as bromoethane (B45996), often in the presence of a base. researchgate.netsemanticscholar.org For instance, one reported method involves mixing imidazole, potassium hydroxide (B78521) (KOH), and bromoethane in acetonitrile (B52724) and refluxing the mixture for several hours. nih.govacs.org The reaction proceeds via the N-alkylation of the imidazole ring. The use of a base facilitates the deprotonation of the imidazole, making it more nucleophilic for the subsequent alkylation steps. semanticscholar.org This classic approach is an example of the Menshutkin reaction, where a tertiary amine (in this case, the mono-alkylated imidazole intermediate) is alkylated by an alkyl halide to yield a quaternary ammonium (B1175870) salt.

Another conventional pathway begins with the monoalkylation of imidazole to form 1-ethylimidazole (B1293685), which is then subsequently reacted with a second equivalent of bromoethane to yield the desired 1,3-diethylimidazolium bromide. Microwave activation has been shown to increase the reaction rate for the initial N-alkylation step by a factor of two to three. researchgate.net

Advanced Synthetic Techniques

To overcome some of the limitations of conventional batch synthesis, such as heat control and scalability, advanced techniques like microreactor-based synthesis and halogen-free routes have been developed. uni-mainz.de

Microreactors offer significant advantages for the synthesis of ionic liquids due to their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. uni-mainz.deacs.org This enables better temperature control for highly exothermic reactions, which is a characteristic of imidazolium salt synthesis. uni-mainz.de Continuous flow processes in microreactors can lead to higher yields, increased safety, and improved space-time yields compared to traditional batch methods. uni-mainz.deacs.org

For example, the continuous synthesis of 1-butyl-3-methylimidazolium bromide has been successfully demonstrated in a microreactor system, achieving high conversion rates under nearly isothermal conditions. uni-mainz.de While specific data for 1,3-diethylimidazolium bromide is not prevalent, the principles are directly applicable. Studies on similar imidazolium salts show that parameters such as residence time and reaction temperature are critical for optimizing the yield. acs.org A comparison of batch versus microreactor synthesis for a generic imidazolium salt highlights the potential for significant process intensification. uni-mainz.deacs.org

| Parameter | Conventional Batch Synthesis | Microreactor Synthesis |

| Heat Control | Difficult, potential for hot-spots | Excellent, near-isothermal conditions |

| Reaction Time | Hours | Minutes |

| Scalability | Limited | Numbering-up of reactors |

| Safety | Risk of thermal runaway | Inherently safer |

| Space-Time Yield | Lower | Can be orders of magnitude higher |

Growing environmental concerns have prompted the development of halogen-free synthetic routes for ionic liquids. One such method is the modified Debus-Radziszewski reaction, which synthesizes symmetrical 1,3-dialkylimidazolium salts from readily available aldehydes, 1,2-carbonyl compounds, alkylamines, and an acid. rsc.orgrsc.orgresearchgate.net This one-pot method directly yields the imidazolium ionic liquid. rsc.org

For symmetrical cations like 1,3-diethylimidazolium, the process would involve reacting glyoxal, formaldehyde, ethylamine, and an acid. acs.org The choice of acid is crucial; strong acids like sulfuric acid can lead to low yields, while using acetic acid has been shown to significantly improve the isolated yield, producing pure imidazolium acetate (B1210297) salts. rsc.orgrsc.orgresearchgate.net To obtain 1,3-diethylimidazolium bromide, a subsequent anion metathesis (exchange) reaction would be necessary, where the acetate anion is replaced with a bromide anion. rsc.orgresearchgate.net This strategy avoids the use of halogenated alkylating agents in the primary synthesis step. rsc.orgrsc.org

Functionalization and Derivatization Strategies

The 1,3-diethylimidazolium cation can be further modified to create task-specific ionic liquids. These modifications primarily target the C2 position of the imidazolium ring or involve creating derivatives with different anions.

The hydrogen atom at the C2 position (the carbon atom between the two nitrogen atoms) of the 1,3-dialkylimidazolium cation is notably acidic and can be removed by a base. researchgate.netmdpi.com This deprotonation results in the formation of a highly reactive N-heterocyclic carbene (NHC). researchgate.netmdpi.com These stable singlet carbenes are valuable in their own right and can be used as ligands for transition metals to form organometallic complexes or as catalysts in organic reactions. mdpi.comugent.be The formation of the NHC from 1,3-diethylimidazolium bromide would be the first step in a range of potential derivatization reactions starting from the C2 position.

Another common derivatization strategy is anion exchange, or metathesis. The bromide anion of 1,3-diethylimidazolium bromide can be readily exchanged for other anions, which significantly alters the physical and chemical properties of the ionic liquid. For example, reacting the bromide salt with a salt containing a different anion, such as hexafluorophosphate (B91526) or bis(trifluoromethylsulfonyl)imide, can produce a new ionic liquid with tailored properties like hydrophobicity, viscosity, and thermal stability. rsc.orgd-nb.info

Spectroscopic and Structural Elucidation Studies of 1,3 Diethylimidazolium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,3-diethylimidazolium bromide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the identity and connectivity of the atoms in the cation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

In the ¹H-NMR spectrum of the 1,3-diethylimidazolium cation, distinct signals are expected for the protons on the imidazolium (B1220033) ring and the attached ethyl groups. The most acidic proton, C(2)-H, located between the two nitrogen atoms, typically appears as a singlet at the most downfield chemical shift. The two equivalent protons on the ring backbone, C(4)-H and C(5)-H, are expected to appear as a single resonance or a multiplet. The ethyl groups should produce a quartet for the methylene (B1212753) (-CH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons from coupling to the methylene protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For the 1,3-diethylimidazolium cation, four distinct signals are anticipated: one for the C(2) carbon, one for the two equivalent C(4) and C(5) carbons, and two for the ethyl group carbons (-CH₂- and -CH₃). The chemical shift of the C(2) carbon is characteristically found at the highest frequency (most downfield) among the ring carbons due to its position between two electronegative nitrogen atoms.

Similar to the proton NMR data, a definitive, published ¹³C-NMR spectrum with assigned chemical shifts for pure 1,3-diethylimidazolium bromide could not be identified in the surveyed literature. Data for analogous structures, such as 1-ethyl-3-methylimidazolium (B1214524) bromide, show characteristic ring carbon signals between 120 and 137 ppm, with alkyl carbons appearing further upfield. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are highly sensitive to chemical bonding and molecular symmetry, providing a characteristic "fingerprint" for the substance. d-nb.info

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient and powerful method for obtaining the infrared spectrum of liquid and solid samples. The analysis of 1,3-diethylimidazolium bromide reveals characteristic absorption bands corresponding to the vibrations of the imidazolium ring and the ethyl substituents. Key vibrational modes include C-H stretching from the ring and alkyl chains, as well as C=N and C-N stretching vibrations within the heterocyclic ring. nih.gov

Interactive Data Table: ATR-FTIR Vibrational Frequencies for 1,3-Diethylimidazolium Bromide

| Frequency (cm⁻¹) | Assignment | Reference |

| 3140 | C-H stretching of the imidazolium ring | nih.gov |

| 2974 | Asymmetric/Symmetric -CH₃ stretching | nih.gov |

| 2852 | Asymmetric/Symmetric -CH₂- stretching | nih.gov |

| 1631 | C=N stretching of the imidazolium ring | nih.gov |

| 1450 | C-N stretching of the imidazolium ring | nih.gov |

These assignments are consistent with the known vibrational frequencies for imidazolium-based ionic liquids. rsc.org

Raman Spectroscopy for Molecular Dynamics Investigations

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations and the dynamics of molecular structures. For imidazolium-based ionic liquids, Raman spectra are typically dominated by C-H stretching modes and ring deformation vibrations. d-nb.info In studies of composite materials incorporating 1,3-diethylimidazolium cations, a Raman band at 1130 cm⁻¹ has been attributed to the skeletal modes of the imidazolium ring. nih.gov

However, a comprehensive Raman spectrum with detailed peak assignments specifically for pure 1,3-diethylimidazolium bromide is not extensively documented in the available scientific literature. Such data would be valuable for analyzing conformational isomers and intermolecular interactions.

X-ray Based Characterization Techniques

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the unit cell dimensions, space group, and precise atomic coordinates, including bond lengths and angles. This provides unambiguous proof of the molecular structure.

Despite the synthesis of 1,3-diethylimidazolium bromide and its use in various applications, a search of the scientific literature did not yield a published crystal structure determined by single-crystal X-ray diffraction. nih.govtum.de While crystal structures for 1,3-diethylimidazolium cations paired with other anions have been reported, this specific information for the bromide salt appears to be unavailable. d-nb.info The determination of its crystal structure would be a valuable contribution to the field, offering fundamental insights into the packing forces and hydrogen bonding interactions involving the bromide anion.

X-ray Diffraction (XRD) for Structural Organization in Ionic Liquid Systems

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. In the context of ionic liquids like 1,3-diethylimidazolium bromide, XRD helps in understanding the packing of cations and anions in the solid state. Studies on similar imidazolium-based ionic liquids have revealed that the arrangement of ions is influenced by factors such as the length of the alkyl chains on the imidazolium ring. ethernet.edu.et

For instance, research on 1,3-dialkylimidazolium bromide ionic liquids has shown that crystallographic disorder of the cation is a common feature. researchgate.net This disorder is considered a significant reason why many unsymmetrical N,N'-dialkylimidazolium salts exist as liquids at room temperature, as it hinders efficient crystal packing. researchgate.net In related systems, such as those involving the 1-ethyl-3-methylimidazolium ([C2mim]+) cation, XRD has been used to characterize the crystal structures of complexes formed with metal acetates, revealing detailed information about coordination modes and bond lengths. d-nb.info The comparison of experimental and theoretical PXRD patterns is a common practice to confirm the crystalline phases of these materials. d-nb.info

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. creative-biostructure.com

In the analysis of imidazolium-based ionic liquids, XPS provides valuable information about the different chemical environments of carbon and nitrogen atoms. ucl.ac.uk The C1s and N1s core-level spectra are of particular interest. The C1s spectrum of imidazolium cations is complex due to the presence of both aromatic and aliphatic carbon atoms, resulting in multiple photoemission peaks. ucl.ac.uk A robust fitting model for the C1s region is essential for accurate interpretation. ucl.ac.uk

Studies on similar compounds, like 1-ethyl-3-methylimidazolium bromide, have utilized in situ XPS to investigate electrochemical processes. nih.gov These studies record changes in the C 1s, N 1s, and Br 3d spectra at different electrode potentials. For instance, the Br 3d spectrum shows characteristic peaks for the bromide anion (Br⁻), and shifts in these peaks can indicate redox reactions, such as the oxidation of Br⁻ to polybromide species like Br₃⁻. nih.gov The binding energies of these peaks provide direct evidence of the chemical state of the elements. nih.govresearchgate.net

| Element | Core Level | Binding Energy (eV) | Observation |

| Bromine | Br 3d₅/₂ | 67.3 | Corresponds to Br⁻ anion in EMImBr at E = 0.03 V. nih.gov |

| Bromine | Br 3d₃/₂ | 68.3 | Corresponds to Br⁻ anion in EMImBr at E = 0.03 V. nih.gov |

| Bromine | Br 3d₅/₂ | 69.6(5) | New peak formed at E ≥ 0.63 V, indicating oxidation. nih.gov |

| Bromine | Br 3d₃/₂ | 70.5(5) | New peak formed at E ≥ 0.63 V, indicating oxidation. nih.gov |

This table is based on data for the closely related compound 1-ethyl-3-methylimidazolium bromide (EMImBr) and illustrates the type of information obtained from XPS analysis.

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are crucial for characterizing the thermal stability and phase transitions of ionic liquids. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most commonly employed methods in this regard.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to determine the thermal stability and decomposition profile of ionic liquids.

For imidazolium-based ionic liquids, TGA studies have shown that thermal stability is influenced by both the cation and the anion. researchgate.net The decomposition of 1-ethyl-3-methylimidazolium bromide has been investigated, revealing that vaporization occurs through the evolution of alkyl bromides and alkylimidazoles. researchgate.net This suggests an SN2-type alkyl abstraction mechanism, with negligible vaporization of intact ion pairs or formation of carbenes. researchgate.net

While dynamic TGA, with a constant heating rate, shows active thermal decomposition for many imidazolium salts above 200 °C, isothermal TGA can reveal slow degradation and significant weight loss at lower temperatures (e.g., 120–150 °C) over several hours. mdpi.com The decomposition temperature is often defined as the onset temperature (Tonset) in the TGA curve, which is the temperature at which significant mass loss begins. nih.gov The rate of heating can also affect the observed decomposition temperature. nih.gov

| Ionic Liquid System | Onset Decomposition Temperature (T_onset) | Peak Decomposition Temperature (T_peak) | Conditions |

| [Emmim][NO₃] | 312.13 °C | 332.46 °C | Nitrogen atmosphere. nih.gov |

| [Bmmim][NO₃] | 310.23 °C | 330.68 °C | Nitrogen atmosphere. nih.gov |

| [Hmmim][NO₃] | 300.89 °C | 325.10 °C | Nitrogen atmosphere. nih.gov |

| [Ommim][NO₃] | 298.36 °C | 319.72 °C | Nitrogen atmosphere. nih.gov |

| [Dmmim][NO₃] | 286.25 °C | 313.26 °C | Nitrogen atmosphere. nih.gov |

This table presents data for a series of 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids to illustrate the effect of alkyl chain length on thermal stability, as determined by TGA.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. nih.gov

For ionic liquids, DSC is instrumental in determining melting points (Tm), enthalpies of fusion (ΔHm), and glass transition temperatures (Tg). researchgate.net These properties are critical for defining the liquid range of an ionic liquid. The asymmetry of the cation in imidazolium-based ionic liquids, such as having different alkyl groups at the 1 and 3 positions, can lead to less efficient packing in the solid state, resulting in lower melting points and a wider liquid range. acs.org

DSC studies on various imidazolium salts have provided detailed information on their phase behavior. researchgate.netacs.org For example, in studies of polymer gel electrolytes containing 1-ethyl-3-methylimidazolium bromide, DSC has been used to observe the melting temperature of the crystalline phase and to calculate the degree of crystallinity. pan.pl

| Compound System | Melting Temperature (Tm) | Enthalpy of Fusion (ΔHm) | Glass Transition Temperature (Tg) |

| Polymer gel electrolyte with EMIM(Br) | 108 °C | - | ~ -70 °C |

This table provides an example of the type of data obtained from DSC analysis of a system containing 1-ethyl-3-methylimidazolium bromide (EMIM(Br)). pan.pl

Computational and Theoretical Investigations of 1,3 Diethylimidazolium Bromide Systems

Molecular Dynamics (MD) Simulations for Structural and Dynamical Properties

Molecular dynamics (MD) simulations are a powerful tool for exploring the microscopic behavior of ionic liquids. By solving Newton's equations of motion for a system of ions, MD simulations can provide detailed information about the liquid's structure, dynamics, and interfacial properties over time.

In the bulk phase, 1,3-diethylimidazolium bromide, like other ionic liquids, exhibits a complex and structured liquid environment. MD simulations of analogous imidazolium-based ILs, such as 1-ethyl-3-methylimidazolium (B1214524) bromide ([C₂C₁Im][Br]), reveal a well-defined local ordering due to the strong electrostatic interactions between the cations and anions. Simulations of a [C₂C₁Im][Br]₉ cluster have been used to reproduce the main vibrational spectroscopic features of the neat IL. nih.gov In these simulations, the bromide anions are found to be located in close proximity to the imidazolium (B1220033) ring, particularly interacting with the ring protons. nih.gov

For 1,3-diethylimidazolium bromide, it is expected that the bromide anions will preferentially position themselves in the plane of the imidazolium ring, forming hydrogen bonds with the ring's C-H groups, and also above and below the ring, interacting with the π-system. The ethyl groups on the nitrogen atoms will influence the local packing and the extent of nanoscale heterogeneity within the liquid. The dynamics in the bulk phase are characterized by the translational and rotational motion of the ions, which are typically slower than in conventional molecular solvents due to the strong ionic interactions. The viscosity of the ionic liquid, a key macroscopic property, is directly related to these microscopic dynamics and can be computed from MD simulations.

The behavior of ionic liquids at interfaces is critical for applications such as catalysis, electrochemistry, and gas separation. MD simulations of the liquid/vapor interface of 1-alkyl-3-methylimidazolium iodides have shown that the imidazolium cations adopt a specific orientation at the surface. nih.gov The imidazolium ring tends to lie parallel to the interface, with the alkyl chains pointing towards the vapor phase. nih.gov This orientation is a result of the balance between minimizing the surface tension and maintaining favorable electrostatic interactions in the bulk liquid.

For 1,3-diethylimidazolium bromide, similar orientational effects are anticipated at the liquid/vapor interface. The two ethyl groups would likely exhibit different behaviors depending on their initial orientation and thermal fluctuations. At liquid/liquid interfaces, the orientation of the [C₂C₂Im]⁺ cations and the distribution of the Br⁻ anions will be influenced by the polarity and chemical nature of the second liquid. For instance, at an aqueous interface, the imidazolium rings may still prefer a parallel orientation, while the bromide anions could be drawn towards the aqueous phase, influencing the interfacial tension and water miscibility.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and materials. It is particularly useful for studying the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are dominant in ionic liquids. DFT calculations on ion pairs of imidazolium-based ILs, like 1-butyl-3-methylimidazolium bromide, have been used to determine the most stable conformations and to quantify the interaction energies between the cation and anion. dntb.gov.ua

For the 1,3-diethylimidazolium bromide ion pair, DFT calculations can elucidate the preferred binding sites of the bromide anion around the cation. The bromide anion is expected to form strong hydrogen bonds with the acidic protons of the imidazolium ring, particularly at the C2 position. The interaction energy is a key parameter that can be calculated, providing a measure of the strength of the cation-anion binding. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge transfer and the nature of the orbitals involved in the intermolecular bonding. dntb.gov.ua

| Interaction Parameter | Description |

| Binding Energy | The energy released upon the formation of an ion pair from its constituent ions. |

| Hydrogen Bond Distance | The distance between the hydrogen atom on the imidazolium ring and the bromide anion. |

| Charge Transfer | The amount of electron density transferred from the anion to the cation upon ion pair formation. |

These calculations provide a fundamental understanding of the forces that govern the structure and properties of the ionic liquid at the most basic level.

Statistical Mechanics and Thermodynamic Modeling Approaches for Ionic Liquids

Statistical mechanics provides the theoretical framework to connect the microscopic properties of a system, as obtained from simulations or quantum chemical calculations, to its macroscopic thermodynamic properties. For ionic liquids, various thermodynamic models have been developed to predict properties such as density, viscosity, and heat capacity. Excess Gibbs free energy models, for example, have been used to describe the thermodynamic properties of imidazolium halide-water binary systems. diva-portal.org These models can account for the non-ideal behavior of such mixtures, including ion association and hydration. diva-portal.org

Furthermore, machine learning models have emerged as a powerful tool for predicting the properties of ionic liquids based on their molecular structures. mdpi.com By training on large datasets of experimental data, these models can quickly and accurately estimate properties like density and viscosity for new ionic liquids, including 1,3-diethylimidazolium bromide. mdpi.com These predictive models are valuable for the rapid screening of ionic liquids for specific applications.

Simulation of Ion-Ion and Ion-Solvent Interactions in Solution

The interactions of 1,3-diethylimidazolium bromide with solvents are crucial for its application in solution-phase chemistry. MD simulations of aqueous solutions of 1-n-alkyl-3-methylimidazolium bromides have shown that the cations can form aggregates, with the degree of aggregation depending on the length of the alkyl chain. rsc.org For 1,3-diethylimidazolium bromide in water, the relatively short ethyl chains may lead to weaker aggregation tendencies compared to longer-chain analogues. rsc.org

Quantum chemical computations on aqueous solutions of 1-ethyl-3-methylimidazolium bromide have revealed that solvation significantly modifies the vibrational frequencies of the imidazolium ring's C-H stretching modes. nih.gov The simulations show that water molecules can compete with the bromide anion for hydrogen bonding with the imidazolium cation. nih.gov The formation of both contact ion pairs (CIP), where the cation and anion are in direct contact, and solvent-shared ion pairs (SIP), where a solvent molecule is located between the ions, can be investigated. nih.gov The balance between these species is dependent on the solvent and the concentration of the ionic liquid. In aqueous solutions, the enthalpy of hydrogen bonding between the imidazolium C-H groups and water molecules is estimated to be of similar strength to the C-H---Br⁻ interaction in the liquid state, at approximately 1.4 kcal·mol⁻¹. nih.gov

| Interaction Type | Description | Key Findings from Simulations |

| Cation-Anion | Direct interaction between the 1,3-diethylimidazolium cation and the bromide anion. | Formation of contact ion pairs (CIPs) is prevalent in the neat liquid and concentrated solutions. |

| Cation-Solvent | Interaction between the 1,3-diethylimidazolium cation and solvent molecules. | In aqueous solutions, water molecules form hydrogen bonds with the imidazolium ring protons. |

| Anion-Solvent | Interaction between the bromide anion and solvent molecules. | In protic solvents like water, the bromide anion is strongly solvated through hydrogen bonding. |

Electrochemical Science and Engineering Applications of 1,3 Diethylimidazolium Bromide

Electrolyte Formulation for Energy Storage Devices

Ionic liquids, including imidazolium-based compounds like 1,3-diethylimidazolium bromide, are considered promising materials for electrolytes in various energy storage devices. srce.hrchemimpex.com Their non-flammability and low vapor pressure offer safety advantages over traditional volatile organic solvents. srce.hrnih.gov

The unique properties of imidazolium-based ionic liquids, such as high thermal and electrochemical stability, make them suitable candidates for electrolytes in non-aqueous battery technologies and fuel cells. srce.hrelectrochemsci.org While research has broadly covered various 1-alkyl-3-methylimidazolium salts, the principles extend to 1,3-diethylimidazolium bromide. nih.govelectrochemsci.org Its utility is particularly relevant in the context of hydrogen fuel cells, which rely on the efficient production of hydrogen. researchgate.netscribd.com The application of 1,3-diethylimidazolium bromide as an electrolyte additive in alkaline water electrolysis directly supports the hydrogen energy cycle by enhancing the production of hydrogen fuel. scribd.comresearchgate.net

Imidazolium-based ionic liquids are integral to the advancement of high-energy, safe, and environmentally conscious supercapacitors. srce.hr 1,3-Diethylimidazolium bromide is identified as a compound of interest for electrochemical applications, including supercapacitors. srce.hr In some advanced designs, the electrolyte is not just a passive medium but an active component. For instance, redox-active ionic liquid electrolytes using halide species like bromide can introduce a pseudocapacitive energy storage mechanism alongside the traditional electrical double-layer capacitance (EDLC). rsc.org This multi-storage approach, demonstrated with similar imidazolium (B1220033) halides, can significantly boost the energy density of the supercapacitor. rsc.orgsemanticscholar.org

Hydrogen Evolution Reaction (HER) Enhancement in Alkaline Media

The efficiency of alkaline water electrolysis for hydrogen production can be improved by using electrolyte additives. 1,3-Diethylimidazolium bromide ([Eeim][Br]) has been specifically investigated as such an additive to enhance the hydrogen evolution reaction (HER) on platinum electrodes. researchgate.netresearchgate.netresearchgate.net

The addition of 1,3-diethylimidazolium bromide to a potassium hydroxide (B78521) (KOH) electrolyte modifies the kinetics of the HER. researchgate.netconfex.com Studies show that while bromide-based ionic liquids generally improve the electrolyte properties, they can cause slight increases in Tafel slopes. researchgate.netrsc.org The mechanism is thought to involve the adsorption of the imidazolium cations onto the electrode surface, which can regulate the structure of the electrical double layer and influence the reaction pathway. researchgate.net The presence of [Eeim][Br] leads to small changes in the charge transfer coefficient and the exchange current density, indicating a direct influence on the fundamental steps of the HER process. researchgate.net

Below is a table summarizing the kinetic parameters for the HER on a Platinum electrode in an 8 M KOH electrolyte with and without the addition of 1,3-diethylimidazolium bromide ([Eeim][Br]).

| Electrolyte Composition | Tafel Slope (mV dec⁻¹) | Exchange Current Density (j₀) (mA cm⁻²) | Charge Transfer Coefficient (α) |

|---|---|---|---|

| 8 M KOH | 127 | 0.20 | 0.47 |

| 8 M KOH + 1 vol.% [Eeim][Br] | 133 | 0.14 | 0.44 |

| 8 M KOH + 2 vol.% [Eeim][Br] | 138 | 0.13 | 0.43 |

Data sourced from research on bromide-based ionic liquids as electrolyte additives. researchgate.net

Linear Scan Voltammetry (LSV) is employed to obtain polarization curves, which illustrate the relationship between the current density and the applied potential. researchgate.netresearchgate.net In studies of the HER, these curves provide direct evidence of the electrocatalytic activity of the system. Research on platinum electrodes in 8 M KOH has shown that the addition of 1,3-diethylimidazolium bromide alters these polarization curves. researchgate.net Depending on the concentration of the added ionic liquid (e.g., 1 vol.% versus 2 vol.%), the current densities associated with the HER are modified, reflecting the influence of the additive on the reaction rate. researchgate.net From these LSV curves, Tafel plots can be derived to determine kinetic parameters like the Tafel slope and exchange current density. researchgate.netresearchgate.net

Electrochemical Window and Stability Considerations in Device Performance

1,3-Diethylimidazolium bromide ([C₂C₂Im][Br]), like many imidazolium-based ionic liquids, is recognized for properties that are advantageous in electrochemical applications, including a potentially wide electrochemical window and notable stability. srce.hr The electrochemical window defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. For imidazolium-based ionic liquids, this window is a key feature, often exceeding that of traditional aqueous electrolytes. srce.hrelectrochemsci.org While specific values for 1,3-diethylimidazolium bromide are not always detailed, related compounds like 1-ethyl-3-alkylimidazolium triflates exhibit electrochemical windows greater than 4 volts. acs.org The stability of the imidazolium cation is a significant contributing factor to this wide operational range. electrochemsci.org

Table 1: Effect of 1,3-Diethylimidazolium Bromide as an Additive on HER Current Density Data sourced from studies on platinum electrodes in 8 M KOH electrolyte. researchgate.net

| Electrolyte Composition | Current Density at -0.15 V vs. RHE (mA cm⁻²) | Comment |

|---|---|---|

| 8 M KOH (IL-free) | ~7.0 | Baseline measurement. |

| 8 M KOH + 2 vol. % [Eeim][Br] | ~10.5 | A notable increase in current density, indicating enhanced HER activity. |

Conductivity and Ion Association Studies in Electrolyte Solutions

The conductivity of an electrolyte is a critical parameter for electrochemical applications, as it governs the rate at which charge can be transported. For ionic liquids like 1,3-diethylimidazolium bromide, conductivity is intrinsically linked to the mobility of its constituent ions, viscosity, and the degree of ion association in solution. srce.hr Conductometry is a primary electroanalytical technique used to probe these properties, providing insights into ion-ion and ion-solvent interactions. srce.hr

Dialkylimidazolium salts are generally known to be highly conductive. acs.orgresearchgate.net The conductivity of specific imidazolium-based ionic liquids is heavily influenced by the nature of the anion. electrochemsci.org For instance, in a series of 1,3-dimethylimidazolium-based ILs, the electrical conductivity at the same temperature followed the order of anions: [N(CN)₂]⁻ > [NTf₂]⁻ > [DMP]⁻, which is inversely related to the viscosity and interaction energy of the ionic liquids. electrochemsci.org While a precise conductivity value for pure 1,3-diethylimidazolium bromide is not consistently reported, its physical state as a viscous semisolid or solid at room temperature (25°C) suggests that its conductivity in the pure state at ambient temperatures may be limited compared to analogues with lower melting points. nih.gov

Table 2: Impedance Characteristics of Alkaline Electrolyte with 1,3-Diethylimidazolium Bromide Additive Qualitative summary from Nyquist plot analysis in HER studies. researchgate.net

| Electrolyte System | Overall Impedance | Primary Observation |

|---|---|---|

| 8 M KOH | Higher | Baseline impedance for the IL-free system. |

| 8 M KOH + 2 vol. % [Eeim][Br] | Lower | A strong decrease in impedance was observed, dominated by the intermediate frequency relaxation associated with adsorbed hydrogen. |

Table of Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| 1,3-Diethylimidazolium bromide | [C₂C₂Im][Br] or [Eeim][Br] |

| Potassium hydroxide | KOH |

| 1-ethyl-3-methylimidazolium (B1214524) bromide | [EMIm][Br] |

| Dicyanamide | [N(CN)₂]⁻ |

| Bis(trifluoromethanesulfonyl)imide | [NTf₂]⁻ |

Catalysis and Reaction Media Investigations Utilizing 1,3 Diethylimidazolium Bromide

Role as Catalyst or Co-catalyst in Organic Transformations

While extensive research exists on the catalytic applications of various imidazolium-based ionic liquids, specific studies detailing the role of 1,3-diethylimidazolium bromide as a primary catalyst or co-catalyst in a broad range of organic transformations are not widely documented in publicly available literature. However, the general behavior of imidazolium (B1220033) halides in catalysis suggests potential roles in several reaction types.

Imidazolium salts are known to act as precursors for N-heterocyclic carbenes (NHCs), which are potent organocatalysts for a variety of reactions. The formation of the carbene typically involves the deprotonation of the C2-position of the imidazolium ring. While not as commonly used as other imidazolium salts for this purpose, 1,3-diethylimidazolium bromide could potentially serve as an NHC precursor under appropriate basic conditions.

In the context of transition metal catalysis, imidazolium salts can act as ligands or ligand precursors. The bromide anion can also play a role in the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the halide anion in the ionic liquid can influence the catalytic activity. While specific examples with 1,3-diethylimidazolium bromide are scarce, related compounds like 1-butyl-3-methylimidazolium bromide have been used as both solvent and catalyst in reactions such as the Suzuki-Miyaura coupling, where it can stabilize the active Pd(0) species. It is plausible that 1,3-diethylimidazolium bromide could exhibit similar properties.

Furthermore, some imidazolium-based ionic liquids have been shown to catalyze reactions such as the etherification of alcohols. For example, 1-(4-bromobutyl)-3-methylimidazolium bromide has been found to efficiently catalyze the intermolecular dehydration of alcohols under mild, solvent-free conditions. nih.gov This suggests that the structural features of 1,3-diethylimidazolium bromide could lend themselves to similar catalytic applications, although specific research is needed to confirm this.

Application as a Reaction Medium in Polymerization Processes

The use of ionic liquids as reaction media for polymerization processes has garnered significant interest due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. While specific detailed studies on the application of 1,3-diethylimidazolium bromide as a reaction medium for a wide range of polymerization processes are limited, the behavior of analogous imidazolium-based ionic liquids provides insight into its potential utility.

In the realm of radical polymerization, the choice of solvent can significantly impact the kinetics and properties of the resulting polymer. Ionic liquids can influence the propagation and termination rate coefficients. For instance, studies on the radical polymerization of methyl methacrylate (B99206) (MMA) in other imidazolium-based ionic liquids have shown that the polymerization can proceed under conditions where traditional methods might be less effective. nih.gov It is conceivable that 1,3-diethylimidazolium bromide could serve as a suitable medium for such reactions, potentially influencing the polymer's molecular weight and polydispersity.

The table below summarizes the potential effects of using an ionic liquid like 1,3-diethylimidazolium bromide as a medium in different polymerization processes, based on findings with related compounds.

| Polymerization Type | Potential Effects of Using 1,3-Diethylimidazolium Bromide as a Medium |

| Radical Polymerization | Altered polymerization kinetics (propagation and termination rates), potential for polymerization under milder conditions, influence on polymer molecular weight and polydispersity. |

| Atom Transfer Radical Polymerization (ATRP) | Enhanced solubility of the catalyst complex, modification of the catalyst's redox potential, influence on the equilibrium between active and dormant species, leading to better control over the polymerization. |

| Polycondensation | Can serve as a non-volatile and thermally stable medium, potentially facilitating the removal of small molecule byproducts and influencing the degree of polymerization. |

Catalytic Activity in Carbon Dioxide Fixation Reactions

The chemical fixation of carbon dioxide (CO2) is a critical area of research for sustainable chemistry. One of the most studied reactions is the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are valuable industrial chemicals. Imidazolium-based ionic liquids, particularly those containing halide anions, have been extensively investigated as catalysts for this transformation.

The catalytic activity of imidazolium halides in this reaction is attributed to a synergistic effect between the imidazolium cation and the halide anion. The cation is believed to act as a Lewis acid, activating the epoxide by coordinating to the oxygen atom, which facilitates the nucleophilic attack by the halide anion to open the epoxide ring. The resulting haloalkoxide intermediate then reacts with CO2, and subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst.

While specific, detailed performance data for 1,3-diethylimidazolium bromide is not as prevalent as for other analogues like 1-butyl-3-methylimidazolium bromide, the general mechanism and catalytic role are expected to be similar. Studies on various imidazolium bromides have shown that they can effectively catalyze the synthesis of cyclic carbonates under relatively mild conditions of temperature and pressure. nbinno.com For example, a study on a library of imidazolium bromides demonstrated that the catalyst's activity is influenced by the substituents on the imidazolium ring. nbinno.com

The table below presents hypothetical data for the cycloaddition of propylene (B89431) oxide and CO2 catalyzed by 1,3-diethylimidazolium bromide, based on typical results observed for similar imidazolium bromide catalysts under mild conditions.

| Catalyst | Epoxide | Temperature (°C) | CO2 Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |

| 1,3-Diethylimidazolium bromide | Propylene Oxide | 100 | 10 | 4 | >90 | >95 |

| 1,3-Diethylimidazolium bromide | Styrene Oxide | 100 | 10 | 6 | >95 | >99 |

| 1,3-Diethylimidazolium bromide | Epichlorohydrin | 90 | 8 | 5 | >98 | >99 |

Ionic Liquid-Mediated Glycolysis Processes

The chemical recycling of polymers, such as polyethylene (B3416737) terephthalate (B1205515) (PET), is crucial for a circular economy. Glycolysis is a depolymerization method where the polymer is treated with a glycol, typically ethylene (B1197577) glycol (EG), at elevated temperatures to break it down into its constituent monomers or oligomers. This process is often slow and requires a catalyst to proceed at a reasonable rate.

Ionic liquids have emerged as effective catalysts for the glycolysis of PET. nih.gov The mechanism is believed to involve the activation of the ester carbonyl group by the imidazolium cation and/or the nucleophilic attack of the anion on the carbonyl carbon, facilitating the transesterification reaction with the glycol.

Although many studies have focused on other imidazolium-based ionic liquids, the fundamental catalytic role of 1,3-diethylimidazolium bromide in PET glycolysis can be inferred. The bromide anion can act as a nucleophile, and the imidazolium cation can interact with the polymer chain. Research on similar compounds like 1-butyl-3-methylimidazolium bromide has shown that it can effectively catalyze PET glycolysis, leading to high conversions and yields of the monomer, bis(2-hydroxyethyl) terephthalate (BHET). ekb.eg

The following table illustrates the expected performance of 1,3-diethylimidazolium bromide as a catalyst in the glycolysis of PET, based on the performance of analogous ionic liquids.

| Catalyst | PET:EG Ratio (w/w) | Temperature (°C) | Time (h) | PET Conversion (%) | BHET Yield (%) |

| 1,3-Diethylimidazolium bromide | 1:10 | 190 | 3 | ~95 | ~70 |

| 1,3-Diethylimidazolium bromide | 1:15 | 190 | 2 | >98 | ~75 |

| 1,3-Diethylimidazolium bromide | 1:10 | 180 | 5 | ~90 | ~65 |

It is important to note that the efficiency of the glycolysis process is highly dependent on various parameters, including the catalyst loading, reaction temperature, time, and the ratio of PET to glycol.

Separation and Extraction Processes Employing 1,3 Diethylimidazolium Bromide

Selective Gas Capture Applications, including Carbon Dioxide

Ionic liquids are a significant area of research for gas capture applications, particularly for the separation of carbon dioxide (CO₂) from industrial gas streams like flue gas. The "designer" nature of ionic liquids, where the cation and anion can be modified to tune properties like viscosity, melting point, and gas solubility, makes them attractive alternatives to traditional amine-based solvents. The primary mechanism for CO₂ capture in ILs can be either physisorption, where the gas physically dissolves in the liquid, or chemisorption, where the IL's anion reacts reversibly with CO₂.

However, a review of the scientific literature indicates that 1,3-diethylimidazolium bromide is not a commonly investigated candidate for selective CO₂ capture. Research in this area tends to focus on imidazolium-based ILs with different anions that exhibit stronger interactions with CO₂. For instance, ILs with acetate (B1210297) or carboxylate anions can chemically react with CO₂ to form carbamates, significantly increasing their capture capacity. alfa-chemistry.com Similarly, ILs containing fluorine, such as those with the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion, often exhibit high physical solubility for CO₂. psecommunity.orgnih.gov The bromide anion (Br⁻) is a simple halide and generally results in lower CO₂ solubility compared to more functionalized or reactive anions.

While direct data on CO₂ solubility in 1,3-diethylimidazolium bromide is scarce, related research on other imidazolium (B1220033) bromide salts suggests their effect is primarily through the "salting-out" effect in aqueous solutions or by altering the vapor-liquid equilibrium of mixtures, rather than through high-volume direct absorption. cip.com.cn For example, a patent for a dehumidification method mentions the 1,3-diethylimidazolium cation paired with an acetate or propionate (B1217596) anion as being preferred for absorbing water from gas mixtures that may also contain CO₂, highlighting the critical role of the anion in determining the absorption characteristics. google.com

Liquid-Liquid Extraction Methodologies

1,3-Diethylimidazolium bromide has demonstrated notable utility in liquid-liquid extraction processes, particularly in the formation of aqueous biphasic systems (ABS). An ABS is formed when a water-soluble polymer or a salt, like an ionic liquid, is added to an aqueous solution above a critical concentration, leading to the formation of two immiscible aqueous phases. This provides a benign environment for separating biomolecules and other solutes, avoiding the use of volatile organic compounds.

A key application of 1,3-diethylimidazolium bromide is in the extraction of dyes from wastewater. In one study, an ABS composed of [deim][Br] and an inorganic salt (potassium phosphate, K₃PO₄) was used to extract textile dyes. bg.ac.rsresearchgate.net The system's efficiency is dependent on the ability of the ionic liquid and the salt to form two distinct phases, with the target analyte partitioning preferentially into one of them. In these systems, the dyes typically migrate to the upper, IL-rich phase. researchgate.net

Research comparing different symmetric imidazolium ILs found that the extraction efficiency is influenced by the hydrophobicity of the IL cation. bg.ac.rs For instance, while [deim][Br] is effective, its distribution coefficient for extracting the dye Orange II was found to be lower than that of 1,3-dibutylimidazolium bromide ([bbim][Br]) under similar conditions, indicating that the longer alkyl chains on the butyl-substituted cation enhance its extraction capability. bg.ac.rs

The table below summarizes the findings from a study on dye extraction using an aqueous biphasic system composed of 30% ionic liquid, 10% K₃PO₄, and 60% aqueous dye solution. researchgate.net

| Analyte | Ionic Liquid | Extraction Efficiency (%E) | Distribution Coefficient (D) |

|---|---|---|---|

| Orange II | 1,3-Diethylimidazolium bromide | 96.8% | 345 |

| Remazol Brilliant Blue R | 1,3-Diethylimidazolium bromide | 98.9% | 703 |

Beyond dye removal, imidazolium bromide salts have been explored for other extractive applications. Studies on related compounds suggest potential for use in metal ion extraction and the separation of azeotropic mixtures. For example, various 1-alkyl-3-methylimidazolium bromides have been used in ABS to recover gold(I) from alkaline solutions. mdpi.com Furthermore, simulations have shown that 1-butyl-3-methylimidazolium bromide could be an effective entrainer in the extractive distillation of ethanol-water mixtures, a process notoriously difficult due to the formation of an azeotrope. researchgate.net This suggests that 1,3-diethylimidazolium bromide may also be a candidate for similar separation challenges involving azeotropes. cip.com.cn

Polymer and Materials Science Research Incorporating 1,3 Diethylimidazolium Bromide

Integration into Polymer Synthesis and Properties Modification

The incorporation of 1,3-Diethylimidazolium bromide into polymer systems is an area of growing interest, with research focusing on how this ionic liquid can influence the synthesis process and ultimately modify the properties of the resulting polymeric materials. The presence of the imidazolium (B1220033) salt can affect polymerization kinetics and the final structure of the polymer chains.

Influence on Liquid Crystal Properties of Polymeric Systems

While direct studies on the influence of 1,3-Diethylimidazolium bromide on the liquid crystal properties of polymeric systems are not extensively documented, research on analogous 1,3-dialkylimidazolium bromides provides significant insights into their potential role. Certain 1,3-dialkylimidazolium bromides are known to exhibit thermotropic liquid crystal behavior, specifically the SmA mesophase acs.orgfigshare.com. This behavior is contingent on the molecular geometry and the length of the alkyl chains, with a minimum alkyl chain length of twelve carbons often being a prerequisite for the formation of a liquid crystal phase acs.orgfigshare.com.

The calamitic (rod-like) shape of these molecules is a key factor in their ability to form ordered, liquid crystalline structures acs.org. It is hypothesized that the incorporation of such ionic liquids into a polymer matrix could induce or modify liquid crystalline behavior in the polymer composite. This could be achieved through non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between the ionic liquid and the polymer chains, potentially leading to the formation of organized micro- or nanostructures within the material. The development of ionic liquid crystal elastomers is an emerging area, where the combination of the elastic properties of polymers and the ordered structure of liquid crystals can lead to advanced materials for applications such as solid-state polymer electrolytes for lithium-ion batteries mdpi.com.

Functionalized Materials and Composites

1,3-Diethylimidazolium bromide is also utilized in the fabrication of functionalized materials and composites, where it imparts specific properties to the final product. Its ionic nature and ability to act as a template or a charge carrier are particularly valuable in this context.

Ionic Liquid-Functionalized Zeolites and Their Interactions

In the synthesis of zeolites, imidazolium-based ionic liquids, including 1,3-Diethylimidazolium bromide, have been effectively used as organic structure-directing agents (OSDAs) nih.gov. As an OSDA, the 1,3-diethylimidazolium cation guides the formation of the porous crystalline structure of the zeolite. Specifically, 1,3-Diethylimidazolium has been shown to direct the synthesis of MFI and TON type zeolites nih.gov. The size and shape of the imidazolium cation, along with other synthesis parameters, play a crucial role in determining the final zeolite topology nih.govnih.gov.

While detailed studies on the interactions within zeolites specifically functionalized with 1,3-Diethylimidazolium bromide are limited, research on analogous systems, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) functionalized zeolites, provides valuable insights rsc.orgresearchgate.net. In these systems, the ionic liquid is typically incorporated into the zeolite pores via a "ship-in-a-bottle" strategy rsc.orgresearchgate.net. Characterization techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS) reveal varying degrees of electrostatic interaction between the ionic liquid and the zeolite framework rsc.orgresearchgate.net. These interactions can lead to an increase in the thermal stability of the entrapped ionic liquid compared to its bulk form rsc.orgresearchgate.net. The functionalization of zeolites with ionic liquids can also modify their catalytic activity, for instance, in the conversion of carbohydrates to platform chemicals rsc.org.

Supramolecular Ionogels as Functional Electrolytes

Ionogels, which are gels where the liquid component is an ionic liquid, are promising materials for use as functional electrolytes in various electrochemical devices. The incorporation of an ionic liquid like 1,3-Diethylimidazolium bromide into a polymer matrix can result in a gel polymer electrolyte (GPE) with desirable properties such as high ionic conductivity, good thermal stability, and improved safety compared to liquid electrolytes pan.plrsc.orgmdpi.com.

The formation of these ionogels relies on supramolecular interactions between the ionic liquid and the polymer host. Research on the closely related 1-Ethyl-3-methylimidazolium (B1214524) bromide has demonstrated its effectiveness in creating stable, free-standing GPE films when blended with polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) pan.pl. The addition of the ionic liquid can significantly enhance the ionic conductivity of the polymer electrolyte pan.pl. For instance, a GPE system composed of PVDF-HFP and 1-Ethyl-3-methylimidazolium bromide, along with a magnesium salt, achieved a maximum room temperature ionic conductivity of 2.05 × 10⁻² S cm⁻¹ pan.pl. The ionic liquid also influences the morphology of the polymer, often leading to a more amorphous structure which facilitates ion transport mdpi.com. These supramolecular ionogels are being actively investigated for applications in energy storage devices such as supercapacitors and batteries pan.plrsc.org.

Green Chemistry and Sustainable Processes with 1,3 Diethylimidazolium Bromide

Role as a Green Solvent in Environmentally Benign Chemical Synthesis

Ionic liquids, such as 1,3-Diethylimidazolium bromide, are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. These properties can lead to cleaner and more efficient chemical reactions. While extensive research has been conducted on various imidazolium-based ionic liquids, specific data on the catalytic activity and application of 1,3-Diethylimidazolium bromide in a broad range of organic syntheses remains an area of ongoing investigation.

Generally, imidazolium-based ionic liquids have been shown to be effective solvents and catalysts in various organic reactions, including Heck and Diels-Alder reactions. The cation and anion of the ionic liquid can influence the reaction rate and selectivity. For instance, in some palladium-catalyzed coupling reactions, the imidazolium (B1220033) salt can act as a precursor to N-heterocyclic carbene (NHC) ligands, which stabilize the metal catalyst. However, detailed comparative studies showcasing the specific advantages and performance metrics of 1,3-Diethylimidazolium bromide in these and other synthetic methodologies are not extensively documented in publicly available research.

To illustrate the potential applications based on the behavior of similar imidazolium salts, a hypothetical data table is presented below. It is crucial to note that this table is a representation of typical data found for related compounds and not based on specific experimental results for 1,3-Diethylimidazolium bromide due to the limited availability of such data.

Hypothetical Application of 1,3-Diethylimidazolium Bromide in Organic Synthesis

| Reaction Type | Reactants | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Heck Reaction | Aryl halide, Alkene | Substituted Alkene | Pd(OAc)₂ | 120 | 4 | >90 |

| Diels-Alder Reaction | Diene, Dienophile | Cycloalkene | None | 25 | 2 | >95 |

Biomass Deconstruction and Pretreatment Strategies for Biofuel Production

The conversion of lignocellulosic biomass into biofuels is a cornerstone of renewable energy strategies. A critical step in this process is the pretreatment of biomass to overcome its recalcitrant nature, primarily by breaking down the complex structure of lignin (B12514952) and cellulose (B213188). Imidazolium-based ionic liquids have emerged as promising solvents for biomass pretreatment due to their ability to dissolve cellulose and facilitate the separation of lignin.

Research in this area has largely focused on more common ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][OAc]) and 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]). These studies have demonstrated significant delignification and enhanced enzymatic saccharification of various biomass sources, including wood chips and agricultural residues. For example, studies on other imidazolium bromides have shown moderate effectiveness in biomass pretreatment.

To provide a contextual understanding, the following table presents typical data for the pretreatment of a common biomass source using a related imidazolium-based ionic liquid. This is intended for illustrative purposes to highlight the type of research findings that would be relevant for evaluating 1,3-Diethylimidazolium bromide.

Illustrative Data for Biomass Pretreatment with a Related Imidazolium-Based Ionic Liquid

| Biomass Source | Ionic Liquid | Pretreatment Conditions | Lignin Removal (%) | Cellulose Recovery (%) | Glucose Yield (g/100g biomass) |

|---|---|---|---|---|---|

| Switchgrass | [Emim][OAc] | 160°C, 3h | 60-80 | 85-95 | 30-40 |

| Corn Stover | [Bmim][Cl] | 120°C, 6h | 40-60 | 80-90 | 25-35 |

Further research is necessary to fully elucidate the specific capabilities and advantages of 1,3-Diethylimidazolium bromide in both green chemical synthesis and biomass pretreatment to establish its role in the development of sustainable technologies.

Interfacial and Solution Behavior Studies of 1,3 Diethylimidazolium Bromide

Liquid-Vapor Interface Phenomena and Surface Layering in Ionic Liquids

The liquid-vapor interface of ionic liquids is a region of significant scientific interest, as the orientation and arrangement of ions at the surface dictate properties such as surface tension and vaporization behavior. For 1-alkyl-3-methylimidazolium-based ionic liquids, the surface tension generally decreases as the length of the alkyl chain on the cation increases. ua.ptresearchgate.net This phenomenon is attributed to the tendency of the nonpolar alkyl chains to orient towards the vapor phase, thereby lowering the surface energy. It is therefore expected that 1,3-diethylimidazolium bromide would exhibit a specific surface tension value influenced by the ethyl groups on the imidazolium (B1220033) cation.

Studies on similar ionic liquids, such as 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Cₙmim][NTf₂]), have shown that in binary mixtures of ILs, the surface becomes enriched with the component that has the longest alkyl chain, effectively lowering the surface tension of the mixture. nih.gov The organization at the liquid-vapor interface is not random; a layered structure extending several nanometers into the bulk liquid is often observed, with alternating layers of cations and anions. This layering is a direct consequence of the strong coulombic interactions between the ions.

The vaporization of imidazolium-based ILs can be complex. While they are known for their low volatility, heating can lead to either congruent evaporation of neutral ion pairs or decomposition into volatile neutral species. The specific pathway depends on the nature of both the cation and the anion.

Ion-Solvent and Solute-Solvent Interactions in Various Media

The interactions between the ions of an ionic liquid and the surrounding solvent molecules, or with dissolved solutes, are fundamental to its properties as a solvent. In aqueous solutions of the closely related ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIm][Br]), detailed spectroscopic and computational studies have elucidated the nature of these interactions. nih.gov

The primary interactions involve hydrogen bonding between the hydrogen atoms on the imidazolium ring (especially the acidic proton at the C2 position) and the bromide anion or surrounding water molecules. nih.gov Computational models of neat [EMIm][Br] show that the imidazolium C-H moieties form short contacts with multiple bromide anions. nih.gov In aqueous solution, these interactions are modified by the presence of water, which can form hydrogen bonds with the bromide anion, leading to the formation of solvent-shared ion pairs (SIPs) where the cation and anion are separated by water molecules. nih.gov The strength of these C-H···Br⁻ and C-H···OH₂ hydrogen bonds has been found to be comparable, with estimated liquid-state bonding enthalpies of approximately 1.4 kcal·mol⁻¹. nih.gov

The behavior of solutes in these media is governed by a balance of forces, including ion-dipole, hydrophilic, and hydrophobic interactions. dntb.gov.ua The influence of [EMIm][Br] on the volumetric properties of aqueous solutions of amino acids has been studied to understand these complex interactions. researchgate.net The standard partial molar volumes of transfer (ΔtrVΦ0) for amino acids from water to aqueous [EMIm][Br] solutions provide insight into solute-solvent interactions. For instance, negative transfer volumes for glycine (B1666218) and L-alanine suggest that interactions between the IL and the charged zwitterionic centers of the amino acids dominate, leading to electrostriction and a decrease in volume. researchgate.net Conversely, positive transfer volumes for L-arginine indicate that interactions involving the disruption of the IL's structure or interactions with the amino acid's side chain are more significant. researchgate.net

These interactions can be quantified using solvatochromic parameters, which measure the polarity, hydrogen-bond acidity (α), and hydrogen-bond basicity (β) of a solvent system. Studies on various imidazolium-based ILs in binary mixtures with molecular solvents show non-ideal behavior, indicating preferential solvation of probe molecules by either the IL or the molecular solvent, depending on the composition. researchgate.netnih.govlifescienceglobal.com

Table 1: Standard Partial Molar Volumes of Transfer (ΔtrVΦ0) for Amino Acids from Water to Aqueous 1-Ethyl-3-methylimidazolium Bromide ([EMIm][Br]) Solutions at 298.15 K Data extracted from studies on [EMIm][Br], a close analog of [DEIm][Br].

| [EMIm][Br] Molality (mol·kg⁻¹) | Glycine (cm³·mol⁻¹) | L-Alanine (cm³·mol⁻¹) | L-Arginine (cm³·mol⁻¹) |

|---|---|---|---|

| 0.25 | -0.65 | -0.40 | 0.98 |

| 0.50 | -1.25 | -0.75 | 1.85 |

| 0.75 | -1.80 | -1.10 | 2.70 |

| 1.00 | -2.30 | -1.40 | 3.50 |

Phase Behavior and Miscibility Studies in Binary and Multicomponent Systems

The phase behavior of 1,3-diethylimidazolium bromide with other components is critical for its application in separation processes and as a reaction medium. The miscibility of ionic liquids with molecular solvents is dictated by factors such as the polarity, hydrogen bonding capability, and alkyl chain length of the cation.

Studies on similar imidazolium-based ILs demonstrate a range of phase behaviors. For instance, the liquid-liquid equilibria (LLE) of 1,3-dimethylimidazolium (B1194174) methylsulfate (B1228091) and 1-butyl-3-methylimidazolium methylsulfate with various hydrocarbons show that their solubility in alkanes, cycloalkanes, and aromatic hydrocarbons decreases as the molecular weight of the solvent increases. rsc.org Increasing the alkyl chain length on the imidazolium cation generally decreases the upper critical solution temperature (UCST) when mixed with non-alkane solvents, indicating enhanced miscibility. rsc.org

In aqueous systems, many imidazolium bromide salts are fully miscible with water. However, they can be used to form aqueous biphasic systems (ABS) when combined with certain salts, such as K₃PO₄. researchgate.net The ability to form two phases is influenced by the hydrophobicity of the IL's cation and the nature of the anion. For example, increasing the alkyl chain length on the imidazolium cation enhances its ability to form an ABS. researchgate.net

The addition of imidazolium bromides like [EMIm][Br] and 1-butyl-3-methylimidazolium bromide ([BMIm][Br]) to aqueous solutions of lithium bromide has been shown to increase the solubility of LiBr. nih.gov This effect is valuable in applications such as absorption refrigeration systems, where it can prevent crystallization and corrosion. nih.gov The enhancement in solubility is attributed to the favorable interactions between the ionic liquid components and the ions of the dissolved salt.

Adsorption Phenomena at Electrode Surfaces and Their Impact on Electrochemical Processes

The interface between an electrode and an ionic liquid electrolyte is characterized by the formation of an electrical double layer (EDL), which has a more complex structure than in traditional aqueous electrolytes. The adsorption of ions from 1,3-diethylimidazolium bromide onto an electrode surface is a key process that influences reaction rates, capacitance, and the potential window of electrochemical devices.

Electrochemical studies on the closely related 1-ethyl-3-methylimidazolium bromide ([EMIm][Br]), often in mixtures with other ILs like 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([EMIm][BF₄]), provide significant insight. semanticscholar.orgresearchgate.net The bromide anion exhibits strong specific adsorption on various electrode surfaces, including bismuth and silver. semanticscholar.orgfz-juelich.de This means the Br⁻ ion sheds its solvation shell and forms a direct, partial covalent bond with the electrode surface atoms, particularly at positive potentials.

Cyclic voltammetry (CV) is a powerful technique to probe these phenomena. In bromide-containing imidazolium ILs, CV scans reveal distinct oxidative and reductive processes. semanticscholar.orgdtic.mil At sufficiently positive potentials, the adsorbed bromide anion undergoes oxidation. In-situ X-ray photoelectron spectroscopy (XPS) studies on [EMIm][Br] have shown that this process involves the sequential oxidation of Br⁻ first to the tribromide ion (Br₃⁻) and then to molecular bromine (Br₂). mdpi.comnih.gov These faradaic reactions can impact the performance of energy storage devices like supercapacitors by introducing pseudocapacitance but may also limit the device's voltage and reversibility. mdpi.com

The adsorption of the 1,3-diethylimidazolium cation also plays a crucial role. The imidazolium ring can adsorb on the electrode surface, with its orientation (e.g., parallel or perpendicular to the surface) depending on the electrode potential and the nature of the electrode material. At negative potentials, the cations accumulate at the interface to balance the surface charge.

Electrochemical impedance spectroscopy (EIS) is used to model the electrode-electrolyte interface. Data for the Bi(111) | [EMIm][Br] + [EMIm][BF₄] interface shows that as the concentration of bromide increases, the differential capacitance rises significantly at positive potentials, which is characteristic of strong specific adsorption of anions. semanticscholar.orgresearchgate.net

Table 2: Key Electrochemical Events for Bromide-Containing Imidazolium Ionic Liquids at Various Electrodes Data compiled from studies on analogous systems to infer the behavior of [DEIm][Br].

| Electrode Material | Ionic Liquid System | Technique | Observed Phenomenon | Approximate Potential |

|---|---|---|---|---|

| Bi(111) | [EMIm][Br] + [EMIm][BF₄] | CV / EIS | Onset of strong Br⁻ specific adsorption | > -0.7 V vs Ag|AgBr |

| Bi(111) | [EMIm][Br] + [EMIm][BF₄] | CV | First oxidation peak (Br⁻ oxidation) | ~0.6 V vs Ag|AgBr |

| Micro-mesoporous Carbon | [EMIm][Br] + [EMIm][BF₄] | in-situ XPS | Start of Br⁻ to Br₃⁻ electrooxidation | Positive potentials |

| Platinum | [MEIm][Br] + AlBr₃ | CV | Bromide oxidation | Positive potentials |

Emerging Research Frontiers and Future Perspectives in 1,3 Diethylimidazolium Bromide Chemistry

Exploration of Novel Anion/Cation Combinations for Tailored Properties

Scientists are actively creating libraries of symmetrical 1,3-dialkylimidazolium ionic liquids, including those based on the 1,3-diethylimidazolium cation, by pairing them with various anions. researchgate.net This combinatorial approach allows for the fine-tuning of IL properties for specific tasks. For instance, exchanging the bromide anion for others like acetate (B1210297) ([OAc]⁻), bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), p-toluenesulfonate ([TsO]⁻), or nitrate (B79036) ([NO₃]⁻) can dramatically alter the resulting IL's behavior. researchgate.net

The strategic selection of anions is paramount for application-specific designs. For example, in the realm of carbon dioxide capture, computational studies suggest that the anion plays a more significant role than the cation in the dissolution of CO₂. nih.gov Anions with carboxylate groups or fluorine-containing moieties have shown enhanced CO₂-philicity due to increased van der Waals interactions. nih.gov Consequently, future research will likely focus on synthesizing and characterizing novel 1,3-diethylimidazolium-based ILs with anions specifically designed to maximize CO₂ uptake.

Furthermore, the combination of the 1,3-diethylimidazolium cation with functionalized anions that can participate in catalytic cycles is a promising avenue. This could lead to the development of "task-specific" ionic liquids where the IL acts as both the solvent and the catalyst, simplifying reaction setups and improving efficiency.

Multiscale Modeling and Integrated Experimental Approaches

To accelerate the discovery and optimization of 1,3-diethylimidazolium bromide-based systems, researchers are increasingly turning to multiscale modeling and integrated experimental-computational workflows. These approaches provide a deeper understanding of the molecular interactions that govern the macroscopic properties of these ionic liquids.

Quantum mechanical calculations , such as Density Functional Theory (DFT), are being employed to investigate the electronic structure and intermolecular forces between the 1,3-diethylimidazolium cation and various anions. nih.govresearchgate.net These studies can elucidate the nature of hydrogen bonding and other non-covalent interactions, which are critical in determining the physical and chemical behavior of the IL. nih.govresearchgate.net For instance, computational studies on the closely related 1-ethyl-3-methylimidazolium (B1214524) bromide have provided detailed insights into its structure and interactions in both the neat liquid and aqueous solutions. nih.govresearchgate.net

Molecular dynamics (MD) simulations offer a powerful tool to probe the dynamic behavior and bulk properties of 1,3-diethylimidazolium-based ILs. By simulating the movement of individual ions over time, researchers can predict properties such as density, viscosity, and diffusion coefficients. MD simulations are also invaluable for understanding the structure of the electric double layer at electrode-IL interfaces, which is crucial for electrochemical applications. nih.gov

An integrated approach, where computational predictions are validated by experimental data, is becoming the gold standard. For example, spectroscopic data from techniques like infrared (IR) and Raman spectroscopy can be directly compared with the vibrational frequencies predicted by quantum chemical computations to confirm the accuracy of the theoretical models. nih.govresearchgate.net This synergistic relationship between theory and experiment allows for a more robust and predictive understanding of IL behavior, guiding the rational design of new materials.

Advanced Characterization Techniques for In-Situ and Operando Studies

A key challenge in understanding the role of 1,3-diethylimidazolium bromide in various applications is the ability to probe its structure and dynamics under real-world operating conditions. To this end, the development and application of advanced in-situ and operando characterization techniques represent a major research frontier.

Operando spectroscopy combines a spectroscopic or diffraction technique with a simultaneous measurement of the material's performance, providing a direct correlation between structure and activity. ethz.chchimia.ch For catalytic applications involving 1,3-diethylimidazolium bromide, techniques like operando infrared or Raman spectroscopy can be used to identify reactive intermediates and elucidate reaction mechanisms in real-time. ethz.chchimia.ch This allows researchers to move beyond static characterization and gain a dynamic understanding of how the ionic liquid facilitates chemical transformations.

In-situ surface-sensitive techniques are crucial for investigating the behavior of 1,3-diethylimidazolium bromide at interfaces, which is critical for applications in electrochemistry and materials science. Techniques such as electrochemical impedance spectroscopy and cyclic voltammetry are used to characterize the interface between electrodes and IL electrolytes. researchgate.net Molecular dynamics simulations are also employed to study the microscopic structures of room-temperature ionic liquids on electrode surfaces. nih.gov These methods provide valuable information about the formation of the electric double layer and the adsorption of ions onto the electrode surface.

Future advancements in this area will likely involve the combination of multiple in-situ techniques to obtain a more comprehensive picture of the system under study. For example, combining spectroscopic and electrochemical measurements can provide simultaneous information about both the chemical and electronic changes occurring during an electrochemical reaction.

Development of Tailored Ionic Liquid Systems for Niche Applications

Building on the fundamental understanding gained from the aforementioned research frontiers, a major goal is the development of highly tailored 1,3-diethylimidazolium bromide-based systems for specific, high-value applications.

One of the most promising areas is in biomass processing . Imidazolium-based ionic liquids have been shown to be effective solvents for the dissolution and fractionation of lignocellulosic biomass. nih.govnih.govmdpi.comresearchgate.net By carefully selecting the anion to pair with the 1,3-diethylimidazolium cation, it is possible to optimize the selective extraction of cellulose (B213188), hemicellulose, and lignin (B12514952). Future research will focus on developing closed-loop processes where the ionic liquid can be efficiently recycled, making the biorefinery concept more economically and environmentally sustainable.

In the field of carbon capture , the tunability of ionic liquids offers a significant advantage. nih.govrsc.orgresearchgate.netnih.govmdpi.comscispace.comresearchgate.netnih.govdtu.dk By functionalizing either the cation or the anion, or both, it is possible to enhance the CO₂ absorption capacity and selectivity of 1,3-diethylimidazolium-based ILs. Research is ongoing to design systems that can efficiently capture CO₂ from flue gas streams and subsequently release it under mild conditions, reducing the energy penalty associated with carbon capture technologies.

Catalysis remains a cornerstone of ionic liquid research. scispace.comresearchgate.netnbinno.comnbinno.comresearchgate.netnih.govresearchgate.net 1,3-Diethylimidazolium bromide and its derivatives can act as catalysts or catalyst supports in a wide range of organic reactions. The development of ILs with specific catalytic functionalities, such as Brønsted or Lewis acidity, is an active area of investigation. Furthermore, the use of these ILs in biphasic catalysis, where the products can be easily separated from the catalyst-containing ionic liquid phase, offers significant advantages in terms of catalyst recycling and product purification.

Finally, in electrochemistry , 1,3-diethylimidazolium-based electrolytes are being explored for use in batteries, supercapacitors, and other energy storage devices. nbinno.comnih.govrsc.orgnih.gov The key challenges in this area are to develop electrolytes with high ionic conductivity, a wide electrochemical stability window, and good long-term stability. By judiciously choosing the anion and any additives, researchers aim to create safer and more efficient electrochemical devices.

The table below summarizes some of the potential niche applications for tailored 1,3-diethylimidazolium bromide systems.

| Application Area | Desired Properties of Tailored System | Potential Anion/Modification |

| Biomass Processing | High cellulose/lignin solubility, low viscosity, recyclability | Acetate, carboxylates |